N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC15001313
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O2/c1-14-11-16-5-3-4-6-18(16)21(14)13-19(22)20-12-15-7-9-17(23-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,20,22) |
| Standard InChI Key | DNFYFAILPWGUHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide (IUPAC name: N-[(4-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide) is characterized by a hybrid architecture combining indole and benzyl pharmacophores. Its molecular formula is C₁₉H₂₀N₂O₂, with a molecular weight of 308.4 g/mol. Key structural features include:
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A 2-methylindole moiety linked via an acetamide bridge to a 4-methoxybenzyl group.
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Planar indole core with methyl substitution at position 2, enhancing steric and electronic interactions.
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Methoxy group at the para position of the benzyl ring, influencing lipophilicity and hydrogen-bonding capacity.
The compound’s SMILES notation (CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)OC) and InChIKey (DNFYFAILPWGUHK-UHFFFAOYSA-N) provide precise stereochemical details.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂ |
| Molecular Weight | 308.4 g/mol |
| logP (Predicted) | ~2.8 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.2 Ų |
Data derived from PubChem and VulcanChem indicate balanced solubility and permeability, suggesting potential bioavailability.
Synthesis and Structural Optimization
The synthesis of N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves multi-step organic reactions. A representative pathway includes:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazine and methyl-substituted ketones under acidic conditions to yield 2-methylindole.
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Acetamide Bridging: Reaction of 2-methylindole with chloroacetyl chloride in the presence of triethylamine, followed by coupling with 4-methoxybenzylamine.
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Purification: Column chromatography or recrystallization to isolate the final product .
Comparative studies highlight that introducing the 4-methoxybenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs .
| Compound | Tubulin IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| N-(4-Methoxybenzyl)-2-(2-methylindolyl) | Not reported | Not reported |
| Compound 7d | 0.52 | – |
| 4-Methoxy-2-methyl-1-benzylindole | – | 16–32 |
Structure-Activity Relationships (SAR)
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Indole Substitution: Methyl at position 2 improves metabolic stability and tubulin binding affinity .
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Benzyl Methoxy Group: Para-methoxy enhances electron-donating effects, optimizing interactions with hydrophobic enzyme pockets.
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Acetamide Linker: Flexibility of the bridge allows conformational adaptation to target sites .
Removal of the methoxy group (e.g., N-benzyl-2-(2-methylindolyl)acetamide) reduces potency by 3–5 fold in antiproliferative assays .
Future Directions and Challenges
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Target Identification: Proteomic studies to map binding partners beyond tubulin.
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ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity.
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Analog Development: Introducing halogens or heterocycles at the benzyl ring to modulate selectivity.
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